An In-depth Technical Guide to 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
An In-depth Technical Guide to 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Introduction
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a synthetic aminotetralin derivative of significant interest to the research and drug development communities. The aminotetralin scaffold is a core component of numerous biologically active compounds, and the introduction of a bromine atom at the 5-position of the tetralin ring system offers a unique opportunity for modulating pharmacological activity and for use as a synthetic intermediate. This guide provides a comprehensive overview of the chemical properties of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, including its physicochemical characteristics, spectral data, synthesis, and potential applications, with a focus on its relevance in drug discovery.
Physicochemical Properties
The hydrochloride salt of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is typically a solid at room temperature. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂BrN · HCl | [1][2] |
| Molecular Weight | 262.58 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | Not explicitly reported in searches | N/A |
| Solubility | No quantitative data available from searches. Generally, hydrochloride salts of amines exhibit increased aqueous solubility compared to the free base. | [3] |
| CAS Number | 1810070-15-5 (racemate), 1810074-82-8 ((S)-enantiomer) | [4] |
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectra were not directly available in the search results, a typical ¹H NMR spectrum of the aminotetralin core would exhibit characteristic signals for the aromatic protons, the benzylic proton at C1, and the aliphatic protons of the tetralin ring. The bromine substitution at the 5-position would influence the chemical shifts of the aromatic protons.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the amine hydrochloride salt, including N-H stretching vibrations, and aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum of the free base (C₁₀H₁₂BrN) would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio) would be observed.
Synthesis and Manufacturing
The synthesis of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically proceeds from the commercially available precursor, 5-bromo-1-tetralone. A common and efficient method for this transformation is reductive amination[5][6][7].
Synthetic Workflow
Caption: Synthetic pathway from 5-bromo-1-tetralone.
Experimental Protocol: Reductive Amination
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Imine Formation: 5-Bromo-1-tetralone is reacted with an ammonia source, such as ammonium acetate, in a suitable solvent like methanol or ethanol. This reaction is typically carried out at room temperature or with gentle heating to facilitate the formation of the intermediate imine[5][7].
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Reduction: A reducing agent is then added to the reaction mixture to reduce the imine to the corresponding amine. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this step as it is selective for the imine in the presence of the ketone starting material[6]. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst can be employed[8].
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Salt Formation: After the reduction is complete, the resulting free base, 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine, is isolated. The hydrochloride salt is then prepared by treating a solution of the free base in an appropriate solvent (e.g., diethyl ether or isopropanol) with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate is collected by filtration and dried.
Expert Insight: The choice of reducing agent and reaction conditions can be critical for achieving high yields and purity. The progress of the reaction should be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete conversion of the starting material.
Stability and Storage
As with many amine-containing compounds, 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride should be stored in a cool, dry place, protected from light and air to prevent degradation[9][10]. The hydrochloride salt form generally offers improved stability compared to the free base. For long-term storage, refrigeration is recommended.
Safety and Handling
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is classified as harmful if swallowed and causes skin and eye irritation[11]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Drug Development Insights
The aminotetralin scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting significant biological activity, particularly within the central nervous system[12][13][14].
Serotonin Receptor Affinity
Derivatives of 2-aminotetralin are well-known for their interactions with serotonin (5-HT) receptors[12][13][14]. The position and nature of substituents on the tetralin ring play a crucial role in determining the affinity and selectivity for different 5-HT receptor subtypes. 5-substituted-2-aminotetralins, in particular, have been investigated as selective agonists for various 5-HT receptors.
Potential Therapeutic Applications
Given the established role of serotonin in mood, cognition, and various psychiatric disorders, 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride and its derivatives represent valuable tools for research in these areas. The bromine atom at the 5-position can serve as a handle for further synthetic modifications, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies. This could lead to the discovery of novel drug candidates for the treatment of depression, anxiety, and other neurological disorders.
Conclusion
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a valuable chemical entity with significant potential in the field of drug discovery. Its synthesis from readily available starting materials and its structural similarity to known neuroactive compounds make it an attractive target for further investigation. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective use in research and development.
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